Hexyl 4-nitrobenzoate
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Overview
Description
Hexyl 4-nitrobenzoate is an organic compound with the molecular formula C₁₃H₁₇NO₄. It is an ester derived from 4-nitrobenzoic acid and hexanol. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl 4-nitrobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: Hexyl 4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 4-nitrobenzoic acid and hexanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Hexyl 4-aminobenzoate.
Substitution: Various substituted benzoates.
Hydrolysis: 4-nitrobenzoic acid and hexanol.
Scientific Research Applications
Hexyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of hexyl 4-nitrobenzoate primarily involves its interaction with biological membranes and enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group allows for the compound’s incorporation into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Hexyl 4-nitrobenzoate can be compared with other nitrobenzoate esters, such as:
- Methyl 4-nitrobenzoate
- Ethyl 4-nitrobenzoate
- 2-Ethylthis compound
Uniqueness: this compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain esters. This affects its solubility, melting point, and reactivity, making it suitable for specific applications where other esters may not be as effective.
Properties
CAS No. |
6268-24-2 |
---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
hexyl 4-nitrobenzoate |
InChI |
InChI=1S/C13H17NO4/c1-2-3-4-5-10-18-13(15)11-6-8-12(9-7-11)14(16)17/h6-9H,2-5,10H2,1H3 |
InChI Key |
OFWOUNKHYXUEPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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